3-Amino-2-methylpropanamide

Medicinal Chemistry Asymmetric Synthesis Pharmacology

3-Amino-2-methylpropanamide (C4H10N2O, molecular weight 102.14 g/mol) is a beta-amino amide, a subclass of organic compounds characterized by a primary amine and a terminal amide group. Unlike its α-amino amide isomers, it possesses a stereogenic center at the second carbon, enabling the existence of distinct (R)- and (S)-enantiomers.

Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
Cat. No. B12862564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-methylpropanamide
Molecular FormulaC4H10N2O
Molecular Weight102.14 g/mol
Structural Identifiers
SMILESCC(CN)C(=O)N
InChIInChI=1S/C4H10N2O/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H2,6,7)
InChIKeyMHDNHVZHLGEFTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-methylpropanamide (CAS 3440-38-8): A β-Amino Amide Building Block with a Distinctive Chiral and Steric Profile


3-Amino-2-methylpropanamide (C4H10N2O, molecular weight 102.14 g/mol) is a beta-amino amide, a subclass of organic compounds characterized by a primary amine and a terminal amide group . Unlike its α-amino amide isomers, it possesses a stereogenic center at the second carbon, enabling the existence of distinct (R)- and (S)-enantiomers . This structural motif is pivotal in modern organic synthesis and medicinal chemistry, serving as a scaffold for developing pharmaceuticals, peptidomimetics, and chiral ligands [1].

Why 3-Amino-2-methylpropanamide Cannot Be Simply Replaced by α-Amino or Unsubstituted Analogs


Substituting 3-amino-2-methylpropanamide with a closely related analog, such as its α-amino isomer (2-amino-2-methylpropanamide) or the unsubstituted 3-aminopropanamide, introduces critical changes in stereochemical, metabolic, and pharmacological properties. This compound's β-amino amide architecture confers substantial resistance to proteolytic degradation compared to α-peptide bonds [1]. Furthermore, its chiral center allows for enantioselective synthesis and target engagement, a feature absent in achiral analogs, which can lead to off-target effects or reduced efficacy [2]. These factors directly impact the validity and translatability of research outcomes.

3-Amino-2-methylpropanamide: Verifiable Differentiation from Analogs Across Key Performance Dimensions


Chiral Stereochemistry Enables Enantioselective Synthesis and Target Engagement

3-Amino-2-methylpropanamide possesses a chiral center at the 2-position, yielding (R)- and (S)-enantiomers that can exhibit distinct biological activities . This stands in contrast to its close analog, 2-amino-2-methylpropanamide, which is achiral and therefore cannot offer this level of stereochemical control. The ability to obtain enantiomerically pure forms of this β-amino amide is crucial for stereospecific syntheses, enabling the creation of single-isomer drugs and probes with improved selectivity and reduced off-target interactions compared to racemic mixtures derived from achiral precursors [1].

Medicinal Chemistry Asymmetric Synthesis Pharmacology

β-Amino Amide Scaffold Confers Proteolytic Stability for In Vivo Applications

As a β-amino amide, 3-amino-2-methylpropanamide provides a scaffold that is inherently resistant to enzymatic degradation by common peptidases. A study on DPP-4 demonstrated that α/β-peptide bonds are cleaved at a much slower rate compared to standard α-peptide bonds, with half-lives significantly improved for β-amino acid-containing peptides [1]. This contrasts with compounds like the α-amino analog 2-amino-2-methylpropanamide, which, when incorporated into a peptide, would be expected to be more susceptible to proteolytic cleavage.

Peptidomimetics Drug Metabolism Protease Resistance

Quantitative One-Step Synthesis Using Adapted Vilsmeier Conditions

A protocol for the one-step synthesis of 3-amino-2-methylpropanamide in quantitative yield using adapted Vilsmeier conditions has been reported [1]. The product was rigorously characterized by 1H-, 2H-, 13C-NMR, as well as IR and Raman spectroscopy. This represents a significant improvement in synthetic accessibility compared to multi-step syntheses often required for other amino amide derivatives, which typically yield lower overall recovery. While specific comparative yield data for analogs under identical conditions is not available, the reported quantitative yield for this compound sets a high benchmark for efficiency in its class.

Organic Synthesis Process Chemistry Methodology

Physicochemical Property Differentiation for Formulation and Solubility

The physicochemical profile of 3-amino-2-methylpropanamide influences its suitability for different formulation strategies. It has a melting point in the range of 136–137.5°C and demonstrates high solubility in methanol, with more limited solubility in isopropanol [1]. In contrast, the α-amino analog 2-amino-2-methylpropanamide has a reported melting point of 260°C , and the gem-dimethyl analog 3-amino-2,2-dimethylpropanamide has a melting point of 74-75°C [2]. These differences in thermal behavior and solubility profiles are critical for selecting appropriate purification methods (e.g., recrystallization) and designing stable, bioavailable formulations.

Preformulation Physicochemical Properties Drug Development

Recommended Application Scenarios for 3-Amino-2-methylpropanamide Based on Verified Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates and APIs

Given its chiral center, 3-amino-2-methylpropanamide is ideally suited for the enantioselective construction of active pharmaceutical ingredients (APIs) and advanced intermediates. It enables chemists to install a stereodefined β-amino amide motif, which is crucial for achieving target selectivity and improving the therapeutic profile of drug candidates, as supported by its stereochemical property [1].

Synthesis of Metabolically Stable Peptidomimetics and Protease Inhibitors

The inherent proteolytic stability of the β-amino amide scaffold makes this compound a prime candidate for designing peptidomimetic drugs, peptide-based probes, or protease inhibitors intended for in vivo use. Its incorporation can significantly extend the biological half-life of these molecules, as indicated by class-level evidence on α/β-peptide bond stability [1].

Efficient and Scalable Preparation of Research Tool Compounds

The reported one-step, high-yielding synthesis provides a practical and cost-effective route for producing 3-amino-2-methylpropanamide in research quantities [1]. This makes it an accessible building block for academic and industrial labs seeking to quickly generate libraries of derivatives or scale up hit compounds for further biological evaluation, without the burden of complex, low-yielding synthetic routes.

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